molecular formula C9H10BrN3O B11860229 5-Bromo-1-isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

5-Bromo-1-isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

Cat. No.: B11860229
M. Wt: 256.10 g/mol
InChI Key: ALSVZOXHBVPIPA-UHFFFAOYSA-N
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Description

5-Bromo-1-isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one is a heterocyclic compound that contains both pyrazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one typically involves the bromination of a pyrazolo[3,4-b]pyridine precursor. One common method is to start with 1-isopropyl-1H-pyrazolo[3,4-b]pyridine and subject it to bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the bromination reaction to ensure high yield and purity, possibly using continuous flow reactors to control reaction conditions more precisely.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as potassium carbonate.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling reactions would result in more complex heterocyclic compounds.

Scientific Research Applications

5-Bromo-1-isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-1-isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1H-pyrazolo[3,4-b]pyridine
  • 3-Bromo-1H-pyrazolo[4,3-b]pyridine
  • 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine

Uniqueness

5-Bromo-1-isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one is unique due to the presence of the isopropyl group, which can influence its reactivity and interaction with other molecules. This structural feature may confer distinct properties compared to other brominated pyrazolo[3,4-b]pyridine derivatives .

Properties

Molecular Formula

C9H10BrN3O

Molecular Weight

256.10 g/mol

IUPAC Name

5-bromo-1-propan-2-yl-7H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C9H10BrN3O/c1-5(2)13-8-6(4-11-13)3-7(10)9(14)12-8/h3-5H,1-2H3,(H,12,14)

InChI Key

ALSVZOXHBVPIPA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C=C(C(=O)N2)Br)C=N1

Origin of Product

United States

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